Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone
Overview
Description
Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopentyl group, a trifluoromethyl-substituted phenyl ring, and a piperazinyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate ketone precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Piperazinyl Ketone: The piperazinyl ketone moiety can be synthesized through a condensation reaction between a piperazine derivative and a ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl 4-trifluoromethylphenyl ketone: Shares a similar structure but lacks the piperazinyl moiety.
(4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol: Contains a hydroxyl group instead of a ketone.
Uniqueness
Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is unique due to the presence of the piperazinyl ketone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
cyclopentyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c18-17(19,20)14-6-3-7-15(12-14)21-8-10-22(11-9-21)16(23)13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYRANCGODOKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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